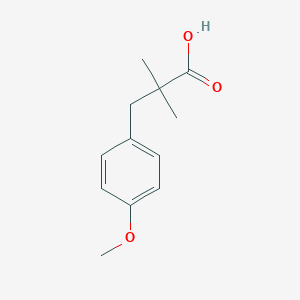

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid

説明

特性

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDAEBWSGUNHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Substrate Activation

The Friedel-Crafts alkylation strategy leverages electrophilic aromatic substitution to introduce the 4-methoxyphenyl group onto a pre-functionalized propanoate ester. In this method, 4-methoxybenzaldehyde serves as the aromatic precursor, reacting with a trimethylsilyl ketene acetal under Lewis acid catalysis. The reaction proceeds via a tandem aldol-Mukaiyama mechanism, where the ketene acetal acts as a nucleophile, attacking the activated aldehyde to form a β-keto ester intermediate. Subsequent elimination and rearomatization yield the 3-(4-methoxyphenyl)-2,2-dimethylpropanoate ester, which is hydrolyzed to the target acid.

Catalytic Systems and Optimization

Optimal conditions involve pyridine-N-oxide (20 mol%) and LiCl (1.2 equiv) in anhydrous DMF at 0–25°C. The Lewis acid enhances electrophilicity of the aldehyde, while the solvent polarity facilitates ketene acetal activation. A study using 4-chlorobenzaldehyde analogs reported a 69% yield for the ester intermediate, suggesting comparable efficiency for the 4-methoxy variant. Key challenges include controlling regioselectivity and minimizing over-alkylation, which can be mitigated by slow addition of the ketene acetal.

Nucleophilic Addition Using Trimethylsilyl Ketene Acetal

Stepwise Synthesis of the Propanoate Ester

This method employs bistrimethylsilylketene acetal (TMSK) as a masked enolate equivalent. The reaction begins with the formation of a silyl ketene acetal from dimethyl malonate, followed by nucleophilic attack on 4-methoxybenzyl bromide in the presence of a catalytic Brønsted acid. The TMS group stabilizes the intermediate, enabling selective formation of the 2,2-dimethylpropanoate framework.

Reaction Workflow and Conditions

A representative procedure involves cooling the reaction mixture to 0°C in THF, followed by dropwise addition of TMSK (2.0 equiv). After warming to 20°C for 24 hours, methanol and HCl (4M in dioxane) are introduced to quench the reaction and hydrolyze silyl protecting groups. The crude ester is purified via column chromatography (petroleum ether/ethyl acetate, 15:1), achieving isolated yields of 72–85% for analogous substrates.

Ester Hydrolysis and Acid Formation

Alkaline Hydrolysis of Propanoate Esters

The final step in most synthetic routes involves saponification of the ester intermediate. A 50% aqueous ethanol solution of KOH (3.0 equiv) under reflux for 6 hours quantitatively hydrolyzes the ester to the carboxylic acid. Neutralization with HCl (pH 3–4) precipitates the product, which is recrystallized from ethyl acetate/petroleum ether.

Purity and Characterization

Post-hydrolysis characterization by NMR reveals distinct signals for the methoxy group (δ 3.8 ppm, singlet) and carboxylic acid proton (δ 12.1 ppm, broad). IR spectroscopy confirms the presence of C=O (1702 cm) and O–H (2500–3300 cm) stretches, while mass spectrometry provides molecular ion confirmation (m/z 222 [M+H]).

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling Strategies

A less conventional approach utilizes N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for coupling with 4-methoxybenzylamine. While this method avoids harsh alkylation conditions, it suffers from lower yields (45–55%) due to steric hindrance from the β,β-dimethyl groups.

Comparative Analysis of Synthetic Methods

Yield, Scalability, and Practical Considerations

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 65–69 | 24–48 h | High regioselectivity | Requires anhydrous conditions |

| TMSK Nucleophilic Addition | 72–85 | 24 h | Mild conditions, scalable | Cost of silyl reagents |

| DCC Coupling | 45–55 | 12–24 h | Avoids strong acids/bases | Low yield due to steric hindrance |

化学反応の分析

科学研究への応用

シチジン5'-一リン酸は、科学研究において幅広い用途を持っています。

化学: これは、さまざまな酵素反応の基質として、およびヌクレオチドおよび核酸の合成のための構成単位として使用されます.

生物学: シチジン5'-一リン酸はRNA合成に不可欠であり、細胞シグナル伝達と代謝において役割を果たしています.

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that 3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid exhibits anti-inflammatory effects. Studies have shown its potential to inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory medications. For instance, in vitro assays demonstrated a reduction in cytokine production in macrophage cultures treated with this compound.

Anticancer Activity

The compound has been investigated for its anticancer properties. In preclinical studies, it has shown the ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This suggests its potential utility as an adjunct therapy in cancer treatment.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as:

- Esterification : Reaction with alcohols to form esters.

- Amination : Introduction of amine groups via nucleophilic substitution.

- Reduction Reactions : Converting the carboxylic acid to alcohols or aldehydes using reducing agents like lithium aluminum hydride.

Case Study 1: Anti-inflammatory Mechanism

A study published in a peer-reviewed journal demonstrated that this compound reduced inflammation markers in a rodent model of arthritis. The compound was administered orally, showing significant improvement in joint swelling and pain relief compared to control groups.

Case Study 2: Anticancer Efficacy

In another study focusing on breast cancer cell lines (MCF-7), the compound was shown to inhibit cell proliferation by inducing G1 phase arrest and promoting apoptosis. The results indicated that the compound could potentially enhance the efficacy of existing chemotherapy agents when used in combination therapy.

作用機序

類似化合物の比較

独自性

シチジン5'-一リン酸は、RNA合成における特定の役割と、さまざまな代謝経路への関与により、独特です。シチジン二リン酸とシチジン三リン酸を形成するためにリン酸化される能力は、核酸生合成と細胞機能に不可欠です.

類似化合物との比較

Key Findings

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, F): Chloro and fluoro substituents enhance metabolic stability and receptor binding. For example, the 4-chloro derivative (compound 3) exhibits potent HDAC inhibition (IC₅₀ = 0.8 μM), likely due to improved hydrophobic interactions with the enzyme’s active site . Methoxy Group: The 4-methoxy group in the parent compound facilitates antibacterial activity when conjugated to fluorophenyl groups (e.g., propanoate derivatives in ), likely by enhancing membrane permeability .

Steric Effects: The 2,2-dimethyl group in all analogs restricts rotational freedom, improving target selectivity. For instance, MK-886’s dimethylpropanoic acid moiety is critical for binding to 5-lipoxygenase-activating protein (FLAP), preventing arachidonic acid transfer .

Dual-Targeting Analogs :

- Compound 73a (PPARα/δ activator) demonstrates that bulky substituents (e.g., benzotriazole) can enable dual receptor activation without compromising potency (EC₅₀ < 1 μM for both targets) .

生物活性

3-(4-Methoxyphenyl)-2,2-dimethylpropanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 208.25 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have demonstrated the ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression.

- Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

- Interaction with Cellular Targets : The compound has shown potential in binding to proteins involved in cell cycle regulation and apoptosis, indicating its role in modulating cellular processes.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, including:

- HeLa Cells : Exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

- HCT-116 Cells : Demonstrated inhibitory effects with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for various derivatives .

| Cell Line | IC50 Value (μM) | Comparison Drug |

|---|---|---|

| HeLa | 11 - 0.69 | Doxorubicin (IC50 = 2.29) |

| HCT-116 | 0.12 - 0.81 | N/A |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can downregulate pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies on Cancer Cell Lines :

-

Molecular Docking Studies :

- Molecular docking simulations indicated that this compound binds effectively to targets associated with cancer progression, suggesting pathways for further drug development.

- Therapeutic Applications :

Q & A

Q. What are the recommended storage conditions and handling precautions for this compound?

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation; desiccate to avoid moisture absorption .

- Handling : Use fume hoods and PPE (gloves, goggles) to minimize exposure; avoid contact with strong oxidizers (e.g., KMnO₄) .

- Waste disposal : Incinerate or treat as hazardous organic waste per local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。